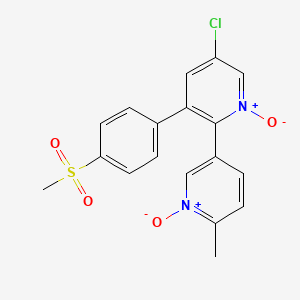

Etoricoxib N-1,1'-Dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

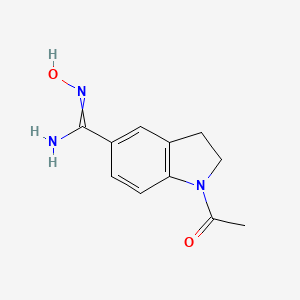

Etoricoxib N-1,1’-Dioxide is an intermediate compound used in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib N-1,1’-Dioxide involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, which may optionally contain a heteroatom . The process includes the preparation of these intermediate salts, followed by their conversion into Etoricoxib N-1,1’-Dioxide under controlled reaction conditions.

Industrial Production Methods

Industrial production methods for Etoricoxib N-1,1’-Dioxide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification of intermediates and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Etoricoxib N-1,1’-Dioxide undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Etoricoxib N-1,1’-Dioxide, which can be further processed to obtain Etoricoxib or other related compounds .

Scientific Research Applications

Etoricoxib N-1,1’-Dioxide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of Etoricoxib and other COX-2 inhibitors.

Biology: Studied for its potential effects on inflammatory pathways and pain modulation.

Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

Etoricoxib N-1,1’-Dioxide exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the production of prostaglandins from arachidonic acid, thereby reducing inflammation and pain. The compound’s high selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Etoricoxib N-1,1’-Dioxide include other COX-2 inhibitors such as:

- Celecoxib

- Rofecoxib

- Valdecoxib

Uniqueness

Etoricoxib N-1,1’-Dioxide is unique due to its high selectivity for COX-2 inhibition, which provides effective anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. This selectivity makes it a valuable intermediate in the synthesis of Etoricoxib, which is widely used in clinical settings for pain and inflammation management .

Properties

Molecular Formula |

C18H15ClN2O4S |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C18H15ClN2O4S/c1-12-3-4-14(10-20(12)22)18-17(9-15(19)11-21(18)23)13-5-7-16(8-6-13)26(2,24)25/h3-11H,1-2H3 |

InChI Key |

NNORAZFLEIDKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C2=C(C=C(C=[N+]2[O-])Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)

![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)